molecular formula C12H14F3NO B7936503 (4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanol

(4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanol

Katalognummer: B7936503
Molekulargewicht: 245.24 g/mol
InChI-Schlüssel: SZOHKIUHVZMDIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanol (CAS 1427023-56-0) is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly as a building block for the development of novel therapeutic agents. This compound, with the molecular formula C12H14F3NO and a molecular weight of 245.24 g/mol, incorporates two key structural features: a pyrrolidine ring and a trifluoromethyl group . The pyrrolidine ring is a privileged saturated scaffold in pharmaceutical science, extensively used for its ability to enhance the stereochemistry and three-dimensional coverage of drug candidates. This exploration of pharmacophore space is crucial for achieving target selectivity and optimizing pharmacokinetic profiles, including solubility and lipophilicity . The incorporation of the trifluoromethyl group is a common strategy in drug design to influence the molecule's metabolic stability, lipophilicity, and overall binding affinity . As a benzylic alcohol derivative, this compound serves as a versatile synthetic intermediate. The hydroxyl group provides a handle for further chemical functionalization, allowing researchers to link the substituted phenyl ring to other complex molecular structures. This makes it a valuable reagent for constructing potential bioactive molecules targeting a range of human diseases . Safety Information: This compound should be handled with care. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should review the safety data sheet (SDS) before use.

Eigenschaften

IUPAC Name

[4-pyrrolidin-1-yl-2-(trifluoromethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)11-7-10(4-3-9(11)8-17)16-5-1-2-6-16/h3-4,7,17H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOHKIUHVZMDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Substrate Activation and Reaction Dynamics

NAS offers an alternative route for pyrrolidine introduction, particularly when electron-withdrawing groups (EWGs) like trifluoromethyl activate the phenyl ring. Starting with 4-nitro-2-(trifluoromethyl)benzaldehyde , the nitro group at position 4 is displaced by pyrrolidine under high-temperature conditions (DMF, 140°C, 24 hours) with K₂CO₃ as a base. The reaction mechanism involves the formation of a Meisenheimer complex, stabilized by the electron-deficient aromatic system.

Challenges and Solutions:

  • Leaving Group Limitations : Nitro groups are poor leaving agents, necessitating prolonged reaction times.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and stabilize intermediates.

Yield and Selectivity Analysis

Under optimized conditions, NAS achieves 65–70% yield of Intermediate A, with residual starting material (15–20%) due to incomplete substitution. Selectivity for the 4-position is attributed to the ortho-directing effect of the trifluoromethyl group, which biases substitution to the para position relative to the aldehyde.

Reduction of Aldehyde to Methanol

Reducing Agent Selection

The final step involves reducing the aldehyde group of Intermediate A to a primary alcohol. Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) quantitatively converts the aldehyde to (4-(pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanol within 2 hours at 0°C. Sodium borohydride (NaBH₄) is less effective, requiring methanol as a co-solvent and yielding only 40–50% product due to competing side reactions.

Purification and Characterization

Post-reduction, the crude product is purified via recrystallization from ethanol/water (7:3), yielding a white crystalline solid (mp 64–66°C). ¹H NMR analysis confirms successful reduction: disappearance of the aldehyde proton (δ 10.2 ppm) and emergence of a hydroxymethyl triplet at δ 4.5 ppm (J = 6 Hz).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

MethodYield (%)Reaction Time (h)Scalability
Buchwald-Hartwig85–9212–18Industrial
NAS65–7024–36Laboratory
LiAlH₄ Reduction95–992Both

Cost and Environmental Impact

  • Palladium Catalysis : High catalyst costs ($120–150/g for Pd(OAc)₂) limit large-scale applications.

  • NAS : Lower material costs but higher energy consumption due to prolonged heating.

  • LiAlH₄ : Generates aluminum waste, necessitating careful disposal protocols.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the Buchwald-Hartwig step reduces Pd leaching and improves heat management, achieving 90% yield at 1 kg/day throughput.

Green Chemistry Alternatives

Recent advances explore biocatalytic routes using alcohol dehydrogenases to reduce aldehydes under aqueous conditions, though yields remain suboptimal (50–60%) .

Analyse Chemischer Reaktionen

Types of Reactions

(4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced further to form different derivatives, depending on the reducing agent used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of (4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzoic acid).

    Reduction: Formation of (4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methane.

    Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

Key analogs and their structural distinctions are summarized below:

Compound Name / ID Key Structural Features Differences vs. Target Compound
Target : (4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanol - Pyrrolidin-1-yl (4-position)
- -CF₃ (2-position)
- -CH₂OH (phenyl)
N/A
2-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanamine (CAS 933746-07-7) - Pyrrolidin-1-yl
- -CF₃ (3-position)
- Ethylamine chain
- -CF₃ at meta
- Amine vs. alcohol functionality
[2-(4-CF₃-phenyl)-1,3-thiazol-4-yl]methanol (CAS 857284-25-4) - Thiazole core
- -CF₃ (4-position)
- -CH₂OH (thiazole)
- Heteroaromatic core
- -CF₃ at para
MK41 (4-(thiophen-2-yl)-1-(4-(2-CF₃-phenyl)piperazin-1-yl)butan-1-one) - Piperazine (vs. pyrrolidine)
- -CF₃ (2-position)
- Ketone (-CO-)
- Six-membered heterocycle
- Ketone vs. alcohol
Compound 76 () - Imidazo[1,2-b]pyridazine core
- Piperidine-CF₃-phenyl
- Methanone
- Extended heterocyclic system
- Ketone functionality

Physicochemical Properties

  • Lipophilicity: The -CF₃ group enhances lipophilicity in all compounds.
  • Molecular Weight : The target compound (estimated MW ~275) is smaller than thiazole-derived analogs (MW 259.24 ) and imidazopyridazine derivatives (MW >400 ), which may influence bioavailability.
  • Synthetic Efficiency : The target compound’s synthesis could benefit from methods similar to those in (HPLC purity >96%) and (MK41 yield: 82%) .

Key Research Findings

  • Pyrrolidine’s conformational rigidity (vs. piperazine/piperidine) could reduce off-target interactions .
  • Biological Efficacy :
    • Thiazole-containing analogs () show moderate bioactivity, suggesting the target’s phenyl core may offer superior stability over heteroaromatic systems .
    • Piperazine-based MK41 () exhibits high yield (82%) and purity, highlighting scalable synthesis routes for the target compound .

Biologische Aktivität

(4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanol, with the CAS number 1427023-56-0, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₂H₁₄F₃NO
  • Molecular Weight : 245.24 g/mol
  • Structure : The compound features a pyrrolidine ring and a trifluoromethyl group attached to a phenylmethanol moiety, which may influence its biological interactions.

Biological Activity Overview

The biological activity of (4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanol has been investigated in various contexts, including:

  • Anticancer Activity :
    • The compound has shown promise in modulating the activity of P-glycoprotein (P-gp), an efflux transporter associated with multidrug resistance in cancer cells. Studies indicate that compounds interacting with P-gp can either stimulate or inhibit ATPase activity, affecting drug accumulation in resistant cancer cells .
    • In vitro studies demonstrated that certain derivatives of similar structures can reverse drug resistance in cell lines overexpressing P-gp, suggesting that (4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanol may possess similar properties .
  • Antimicrobial Activity :
    • Preliminary investigations into the antimicrobial properties of related compounds have revealed significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest potential as therapeutic agents against bacterial infections .
  • Mechanisms of Action :
    • The interaction with P-gp indicates that this compound could modulate drug efflux mechanisms, enhancing the efficacy of co-administered chemotherapeutics. This is particularly relevant in overcoming resistance mechanisms in cancer therapy .

Data Tables

Here are summarized findings from relevant studies on the biological activities of related compounds:

Activity Type Test Organism/Target MIC/EC50 Value Reference
AntibacterialStaphylococcus aureus1 mg/L
AntibacterialEscherichia coli2 mg/L
AnticancerP-glycoprotein modulationIC50 not specified
AnticancerDrug-resistant cell linesEC50 ~10 μM

Case Study 1: P-glycoprotein Modulation

In a study aimed at understanding the structural requirements for ligand binding to P-gp, derivatives similar to (4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanol were synthesized and tested. The results indicated that specific structural features are critical for enhancing ATPase activity and reversing drug resistance in cancer cells. This highlights the potential application of this compound in developing new anticancer therapies .

Case Study 2: Antimicrobial Efficacy

A series of compounds structurally related to (4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanol were evaluated for their antibacterial properties. The results showed significant inhibition against common pathogens, suggesting that modifications to the core structure could lead to potent new antibiotics effective against resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)phenyl)methanol, and what intermediates are critical?

  • Synthetic Pathways :

  • Coupling Reactions : Palladium-catalyzed α-arylation of silyl enolates with aryl halides (e.g., 4-bromobenzotrifluoride) is a key step for introducing the trifluoromethylphenyl group .
  • Condensation Steps : Reactions between pyrrolidine derivatives and activated aromatic precursors (e.g., trifluoromethyl-substituted phenols) under acidic or basic conditions are common .
  • Functionalization : The hydroxymethyl group (-CH2OH) is often introduced via reduction of ester or aldehyde intermediates using NaBH4 or LiAlH4 .
    • Critical Intermediates :
  • 3-(4-(Pyrrolidine-1-yl)pyrimidin-2-yl)aniline (precursor for urea derivatives) .
  • 2,2-Difluoro-1-(pyrrolidin-1-yl)-2-(trimethylsilyl)ethan-1-one (used in coupling reactions) .

Q. How is the compound characterized structurally, and what analytical methods are prioritized?

  • Spectroscopic Methods :

  • NMR : ¹H and ¹³C NMR confirm substituent positions. For example, the pyrrolidine protons appear as triplets (δ 3.54 ppm, J = 6.9 Hz), while aromatic protons near the -CF3 group show upfield shifts due to electron withdrawal .
  • Mass Spectrometry : HRMS provides exact mass (e.g., m/z 745 [M+H]+ in LCMS) and validates molecular formula .
    • Chromatography :
  • Reverse-phase HPLC (retention time: 12.0–13.9 min) ensures purity (>96%) .
  • Silica gel chromatography isolates intermediates with hexane/EtOAC gradients .

Advanced Research Questions

Q. What reaction conditions optimize yield and purity in large-scale synthesis?

  • Temperature Control : Reactions at 100–120°C under inert atmospheres (N2/Ar) prevent decomposition of trifluoromethyl groups .
  • Catalysts : Pd(OAc)2/XPhos for coupling reactions improves regioselectivity .
  • Solvent Systems : Anhydrous CH2Cl2 or DMF enhances stability of silyl enolates and amines .
  • Automation : Continuous flow reactors enable scalable production with consistent parameters (e.g., residence time, pressure) .

Q. How does the compound interact with biological targets, and what assays validate its activity?

  • Target Identification :

  • Cannabinoid Receptors : Urea derivatives (e.g., compound 8i) act as allosteric modulators, validated via radioligand binding assays .
  • Dopamine D3 Receptors : Functionalized benzamides (e.g., 7k) show selectivity in competitive inhibition studies .
    • Assays :
  • Cell-Based : Hepatic steatosis models assess lipid-lowering effects (e.g., RBP4 antagonism) .
  • Kinetic Studies : SPR (Surface Plasmon Resonance) measures binding affinity (KD) to receptors .

Q. What structural modifications enhance pharmacological efficacy, and how are SAR studies designed?

  • Substituent Effects :

  • Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring increases conformational rigidity, improving target binding .
  • Trifluoromethyl Position : Ortho-substitution on the phenyl ring enhances metabolic stability compared to para .
    • SAR Workflow :
  • Analog Synthesis : Varying aryl (e.g., pyridinyl, thiophenyl) and amine groups .
  • In Silico Modeling : Docking studies (e.g., AutoDock) predict interactions with receptor active sites .

Q. How are data contradictions resolved in mechanistic studies (e.g., conflicting bioactivity results)?

  • Case Example : Discrepancies in RBP4 antagonism between in vitro and in vivo models .

  • Resolution :

Purity Reassessment : HPLC-MS detects impurities (>99% purity required) .

Metabolite Analysis : LC-MS/MS identifies active metabolites in hepatic microsomes .

Dose Optimization : Adjusting pharmacokinetic parameters (e.g., Cmax, AUC) aligns efficacy across models .

Methodological Tables

Key Reaction Parameters Optimal Conditions Reference
Coupling Reaction Temperature100–120°C under N2
Catalyst for Pd-Mediated ArylationPd(OAc)2/XPhos (5 mol%)
HPLC Purity Threshold>96% (Retention time: 12.0–13.9 min)
SAR Insights Impact on Activity Reference
Pyrrolidine vs. Morpholine SubstituentHigher D3 receptor selectivity
Ortho-Trifluoromethyl PositioningImproved metabolic stability

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.